molecular formula C26H27N3O2 B2694374 N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide CAS No. 1251545-90-0

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2694374
CAS No.: 1251545-90-0
M. Wt: 413.521
InChI Key: INFXMGIXQXLROJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzyl and phenylethyl groups: These groups can be introduced through alkylation reactions using benzyl halides and phenylethyl halides, respectively.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and phenylethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
  • N-(2-phenylethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Uniqueness

The unique combination of benzyl and phenylethyl groups in N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c30-25(21-28-18-19-29(26(28)31)24-14-8-3-9-15-24)27(20-23-12-6-2-7-13-23)17-16-22-10-4-1-5-11-22/h1-15H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFXMGIXQXLROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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